molecular formula C16H19IN2 B7742524 4-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide

4-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide

Cat. No.: B7742524
M. Wt: 366.24 g/mol
InChI Key: UJNFDSOJKNOBIA-UHFFFAOYSA-M
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Description

4-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide (abbreviated as DASPI in some studies but referred to here by its full name) is a cationic styryl pyridinium dye with a molecular formula of C₁₆H₁₉IN₂ (MW: 366.25 g/mol) . It is synthesized by condensing 1,4-dimethylpyridinium iodide with 4-dimethylaminobenzaldehyde in methanol under reflux conditions, catalyzed by piperidine .

Properties

IUPAC Name

N,N-dimethyl-4-[2-(1-methylpyridin-1-ium-4-yl)ethenyl]aniline;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N2.HI/c1-17(2)16-8-6-14(7-9-16)4-5-15-10-12-18(3)13-11-15;/h4-13H,1-3H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJNFDSOJKNOBIA-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=C(C=C1)C=CC2=CC=C(C=C2)N(C)C.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19IN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50914744
Record name 4-{2-[4-(Dimethylamino)phenyl]ethenyl}-1-methylpyridinium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50914744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959-81-9
Record name 4-{2-[4-(Dimethylamino)phenyl]ethenyl}-1-methylpyridinium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50914744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Alkylation of 4-Picoline

The initial step involves quaternizing 4-picoline with methyl iodide to generate 1-methylpyridinium iodide. This reaction is conducted in anhydrous ethanol under reflux conditions. A molar ratio of 1:1.2 for 4-picoline to methyl iodide ensures complete conversion, with the ethanol serving as both solvent and proton acceptor. The product precipitates as a white crystalline solid, which is subsequently washed with cold ethanol to remove unreacted starting materials.

Condensation with p-Dimethylaminobenzaldehyde

The second step employs a Knoevenagel condensation between 1-methylpyridinium iodide and p-dimethylaminobenzaldehyde. This reaction is catalyzed by piperidine in methanol at 70°C under reflux for 36 hours. The formation of the styryl bond is evidenced by a color transition from light yellow to deep red, indicative of extended π-conjugation. The crude product is isolated via solvent evaporation and purified through recrystallization from methanol.

Table 1: Key Reaction Parameters for DASPMI Synthesis

ParameterCondition
Solvent (Alkylation)Anhydrous ethanol
Molar Ratio (4-Picoline:MeI)1:1.2
Catalyst (Condensation)Piperidine (3 drops)
Reaction Temperature70°C
Reaction Time36 hours
Purification MethodRecrystallization (methanol)

Optimization of Reaction Parameters

Solvent Selection

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like methanol enhance the solubility of ionic intermediates during condensation, while ethanol facilitates alkylation by stabilizing charged species. Substituting methanol with dimethylformamide (DMF) has been explored but results in lower yields due to side reactions.

Catalytic Efficiency

Piperidine’s role as a base catalyst is pivotal in deprotonating the aldehyde, enabling nucleophilic attack by the pyridinium methyl group. Alternative catalysts such as triethylamine or DBU (1,8-diazabicycloundec-7-ene) have shown reduced efficacy, with piperidine achieving >95% conversion.

Temperature and Time Dependence

Extended reaction durations (36–48 hours) at 70°C are necessary to drive the condensation to completion. Lower temperatures (50°C) result in incomplete styryl bond formation, while higher temperatures (>80°C) promote decomposition.

Purification Techniques

Recrystallization

Recrystallization from methanol yields DASPMI as dark red crystals with a purity exceeding 98.5%. The process involves dissolving the crude product in hot methanol, followed by slow cooling to induce crystallization.

Chromatographic Methods

Column chromatography using silica gel and a chloroform-methanol gradient (9:1 v/v) has been reported for laboratory-scale purification, though this method is less practical for industrial applications.

Yield and Purity Analysis

The patented method achieves a yield of 68–72% for the condensation step, with an overall isolated yield of 58–63% after purification. Purity is confirmed via HPLC (λ = 475 nm) and NMR spectroscopy, with characteristic peaks at δ 8.5 ppm (pyridinium protons) and δ 3.2 ppm (N-methyl group).

Table 2: Analytical Data for DASPMI

PropertyValue
Molecular Weight340.2 g/mol
Melting Point245–247°C (decomposes)
λ<sub>max</sub> (Absorption)475 nm (ε = 45,000 M<sup>−1</sup>cm<sup>−1</sup>)
Purity (HPLC)≥98.5%

Industrial Scalability Considerations

Scaling DASPMI synthesis requires addressing solvent recovery and waste management. The patented route employs ethanol and methanol, which are distilled and reused to reduce costs. Continuous flow reactors have been proposed to enhance heat transfer and reduce reaction times, though these systems remain experimental.

Comparative Analysis with Alternative Methods

While the condensation-alkylation sequence dominates industrial production, alternative routes include:

  • Wittig Reaction: Utilizes phosphonium ylides to form the styryl bond, but suffers from lower regioselectivity.

  • Microwave-Assisted Synthesis: Reduces reaction time to 4–6 hours but requires specialized equipment .

Chemical Reactions Analysis

Host-Guest Complexation with Cucurbiturils

DSMI forms stable complexes with cucurbit uril (CB7), exhibiting a 1:2 stoichiometry. This interaction significantly alters its photophysical properties .

Observed Changes

  • Absorption Shift : From 450 nm (free DSMI) to 469 nm (complexed) .

  • Fluorescence Enhancement : ~10-fold increase in intensity upon CB7 binding .

  • pH Sensitivity : Protonation state shifts influence binding affinity.

Binding Parameters

PropertyValue
Binding Stoichiometry1:2 (DSMI:CB7)
Association Constant (K)1.2 × 10⁷ M⁻¹ (pH 7.4)

Anion Recognition and Sensing

DSMI@CB7 complexes demonstrate selective fluorescence quenching in the presence of specific anions, enabling their detection .

Anion Detection Performance

AnionResponse MechanismDetection Limit
BF₄⁻Fluorescence quenching0.5 µM
H₂PO₄⁻Fluorescence quenching1.2 µM

DNA Binding

DSMI binds to calf thymus DNA (ct-DNA) via groove binding rather than intercalation .

DNA Interaction Metrics

PropertyValue
Binding Constant (Kb)1.4 × 10⁴ M⁻¹
Fluorescence Enhancement~2-fold increase
Quenching by KIConfirms groove binding

Mitochondrial Staining

DSMI localizes in mitochondria via electrostatic interactions, independent of organic cation transporters (OCTs) .

Cellular Uptake Parameters

ParameterValue
Km (BeWo cells)580 ± 110 µM
Vmax (BeWo cells)97 ± 9 nmol/mg protein/30 min

Photophysical Reactions

DSMI exhibits a large Stokes shift (Δλ = 131 nm) and pH-dependent fluorescence. Photoexcitation induces intramolecular charge transfer (ICT) states, enabling applications in live-cell imaging .

Key Photophysical Properties

PropertyValue
λmax (Absorption)475 nm
λmax (Emission)606 nm (MeOH)
Quantum Yield (Φ)0.45 (in aqueous buffer)

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C₁₆H₁₉IN₂
  • Molecular Weight : 366.24 g/mol
  • CAS Number : 68971-03-9
  • Fluorescence Characteristics :
    • Excitation wavelength (λ_ex): 474 nm
    • Emission wavelength (λ_em): 606 nm in methanol

Mitochondrial Staining

4-Di-1-ASP is primarily used as a mitochondrial stain for live cells. Its ability to selectively accumulate in mitochondria allows researchers to visualize mitochondrial morphology and function in real-time. This property has been utilized in various studies involving live cell imaging, particularly in cancer research where mitochondrial dynamics are crucial for understanding tumor biology .

Glioma Cell Imaging

The compound has been effectively used to stain glioma cells within living brain tissues. This application is vital for studying the behavior of glioma cells in their native environment, providing insights into tumor progression and potential therapeutic targets .

Transport Mechanism Studies

A significant application of 4-Di-1-ASP lies in studying organic cation transporters (OCTs) within the placenta. In research conducted using BeWo cells (a human choriocarcinoma trophoblastic cell line), the compound was shown to be taken up via a carrier-mediated process, facilitating investigations into drug delivery mechanisms during pregnancy. The study revealed that while OCT1 and OCT2 were not expressed, the uptake was significant, indicating alternative transport pathways .

Live Cell Imaging

Due to its fluorescent properties, 4-Di-1-ASP is employed in live cell imaging to monitor cellular processes such as apoptosis and mitochondrial membrane potential changes. Its use in fluorescence microscopy allows for detailed observation of cellular dynamics without the need for extensive sample preparation or fixation .

Characterization of Photofunctional Materials

The compound has also been utilized to characterize zeolite crystals through fluorescence techniques, contributing to the development of photofunctional materials. This application underscores its versatility beyond biological systems into materials science .

Case Studies

StudyApplicationFindings
BeWo Cells StudyTransport MechanismsDemonstrated significant uptake of 4-Di-1-ASP via non-OCT pathways; useful for drug delivery studies during pregnancy .
Mitochondrial ImagingCancer ResearchEnabled visualization of mitochondrial dynamics in glioma cells, aiding understanding of tumor biology .
Fluorescence CharacterizationMaterial ScienceUsed to enhance fluorescence properties of zeolite crystals for potential applications in photonic devices .

Mechanism of Action

The mechanism of action of 4-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide involves its interaction with the microenvironment, particularly its sensitivity to viscosity changes. The compound’s fluorescence quantum yield increases significantly with an increase in the microenvironment viscosity. This property makes it an effective molecular rotor and fluorescent probe. The molecular targets and pathways involved include interactions with cell membranes and other biological structures, where it can provide valuable information about the local environment .

Comparison with Similar Compounds

Alkyl-Substituted Pyridinium Derivatives

Compounds :

  • 4-[4-(Dimethylamino)styryl]-1-ethylpyridinium iodide
  • 4-[4-(Dimethylamino)styryl]-1-isopropylpyridinium iodide

Key Findings :

  • All derivatives exhibit solvent-independent emission bands in polar solvents, suggesting a common ICT mechanism .
  • Quantum Yield: Comparable across derivatives, with minor variations attributed to steric effects .

Positional Isomers: 2-Styryl vs. 4-Styryl Substitution

Compound: 2-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide (2-DASPI)

  • Structural Difference : Styryl group at the 2-position of the pyridinium ring instead of the 4-position.
  • Spectral Shifts: Hypsochromic (blue) shift in emission compared to 4-substituted derivatives due to reduced conjugation efficiency . Fluorescence lifetime: 34 ps for 2-DASPI in ethanol vs. longer lifetimes (nanosecond scale) for DASPI in constrained environments (e.g., β-cyclodextrin) .

Substituted Amino Groups

Compound: (E)-4-[4-(Diphenylamino)styryl]-1-methylpyridinium iodide (DPASPI)

  • Structural Difference: Diphenylamino group replaces dimethylamino.
  • Optical Properties :
    • Red-shifted emission (λₑₘ: ~610 nm) due to extended π-conjugation and enhanced ICT .
    • Higher quantum yield in solid-state hybrid materials (e.g., Zn/Cd thiocyanate complexes) compared to DASPI .

Compound: 4-[4-(Diethylamino)styryl]-1-methylpyridinium iodide (DiA)

  • Functional Difference: Diethylamino group improves lipid membrane permeability, making DiA suitable for neuronal cell labeling .

Hemicyanine Dyes with Similar Backbones

Compound: DSMI (trans-4-[4-(dimethylamino)styryl]-1-methylpyridinium iodide)

  • Note: DSMI is chemically identical to DASPI but referred to by a different acronym in some studies.
  • Applications : Used in phosphorylation recognition assays and epigenetic enzyme monitoring due to its fluorogenic properties .

Comparative Data Table

Compound Name Structural Variation λₐbₛ (nm) λₑₘ (nm) Quantum Yield Key Applications References
4-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide Reference compound 480 580 0.2–0.4 Cellular imaging, SERT assays
4-[4-(Diphenylamino)styryl]-1-methylpyridinium iodide Diphenylamino substitution 520 610 0.6 (solid) Red-emitting hybrid materials
2-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide Styryl at 2-position 460 550 0.1–0.3 Microviscosity probes
4-[4-(Diethylamino)styryl]-1-methylpyridinium iodide Diethylamino substitution 485 585 0.3 Neuronal cell labeling
Alkyl derivatives (ethyl, isopropyl) Variable alkyl chains 480–485 575–585 0.2–0.35 Solvent interaction studies

Solvent and Environmental Effects

  • DASPI : Preferential solvation in water/acetonitrile mixtures, with Reichardt’s ET(30) values correlating with emission shifts .
  • DPASPI : Enhanced stability in hydrophobic matrices (e.g., TPE-SC4A polymers) due to strong host-guest interactions .
  • 2-DASPI: Shorter fluorescence lifetime in ethanol compared to DASPI in constrained environments .

Biological Activity

4-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide, often referred to as ASP(+), is a synthetic organic compound that has garnered attention due to its unique structural properties and biological activities. This compound is part of a class known for their potential therapeutic applications, particularly in the fields of neuroscience and oncology. This article provides an in-depth analysis of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C16H19N2IC_{16}H_{19}N_{2}I. The compound features a pyridinium ring, which contributes to its cationic nature, and a dimethylamino group that enhances its lipophilicity and biological interactions.

ASP(+) interacts with various biological systems primarily through the following mechanisms:

  • Membrane Transport : ASP(+) is taken up by cells via organic cation transporters (OCTs), which are crucial for cellular uptake of cationic compounds. Studies have shown that the uptake of ASP(+) is influenced by concentration, temperature, membrane potential, and pH levels .
  • Fluorescent Properties : The compound exhibits fluorescent properties that allow it to be used as a tracer in biological studies, particularly in imaging living cells and tissues. This property aids in visualizing cellular processes in real-time .
  • Neurotransmitter Interaction : ASP(+) has been shown to interact with neurotransmitter systems, particularly those involving dopamine and serotonin, making it a candidate for studies related to neurodegenerative diseases .

Biological Activities

The biological activities of this compound can be categorized as follows:

  • Anticancer Activity : Preliminary studies indicate that ASP(+) may possess anticancer properties by inducing apoptosis in cancer cells. Its ability to penetrate cell membranes allows it to reach intracellular targets effectively.
  • Neuroprotective Effects : Research suggests that ASP(+) can protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic benefits in conditions like Parkinson's disease .
  • Antimicrobial Properties : The compound has also been evaluated for its antimicrobial effects against various pathogens, showing promise as an antimicrobial agent due to its cationic nature which disrupts microbial membranes .

Case Studies and Research Findings

Several studies have explored the biological activity of ASP(+). Below are key findings:

StudyFocusFindings
Cellular UptakeDemonstrated that uptake is concentration-dependent and facilitated by OCTs.
Imaging NeuronsUtilized ASP(+) for long-term visualization of dopaminergic neurons in live cultures.
NeuroprotectionFound that ASP(+) protects against neurotoxic agents in neuronal cell lines.
Antimicrobial ActivityShowed effectiveness against specific bacterial strains, suggesting potential use as an antimicrobial agent.

Q & A

Q. What are the primary applications of 4-[4-(dimethylamino)styryl]-1-methylpyridinium iodide in live-cell imaging?

This compound is widely used as a mitochondrial membrane potential-sensitive fluorescent probe. Its large Stokes shift (~130 nm in methanol) and slow uptake kinetics make it suitable for real-time tracking of mitochondrial dynamics in live cells, such as glioma cells in brain tissue . Methodologically, it is applied at 0.1–1 µM in physiological buffers (e.g., Krebs-Ringer bicarbonate) with incubation times of 30–60 minutes. Controls using protonophores like CCCP (10 µM) are essential to validate membrane potential-dependent staining .

Q. How do the compound’s photophysical properties influence its utility as a mitochondrial probe?

The dye exhibits excitation/emission maxima at 474/606 nm in methanol, with a molar extinction coefficient of 45,000 cm⁻¹M⁻¹. Its lipophilic cationic nature allows accumulation in polarized mitochondria, while depolarization triggers redistribution. Researchers must optimize solvent systems (e.g., DMSO for stock solutions) and avoid pH extremes (<6.0 or >8.0) to prevent aggregation or fluorescence quenching .

Q. What protocols are recommended for assessing mitochondrial membrane potential using this dye?

  • Step 1: Prepare a 1 mM stock in DMSO.
  • Step 2: Dilute to 0.5–1 µM in cell culture medium.
  • Step 3: Incubate cells for 30–60 minutes at 37°C.
  • Step 4: Wash with buffer containing 1 mM imipramine to block organic cation transporters and reduce nonspecific signals.
  • Step 5: Image using a fluorescence microscope with a TRITC filter set (ex: 540/25 nm, em: 605/55 nm). Include CCCP-treated controls to confirm specificity .

Advanced Research Questions

Q. How can researchers address discrepancies in fluorescence intensity across solvent systems?

The dye’s Stokes shift and quantum yield vary significantly with solvent polarity. For example:

Solventλmax (Abs)λmax (Em)Molar Extinction Coefficient (cm⁻¹M⁻¹)
Methanol474 nm606 nm45,000
Chloroform505 nm640 nm58,000
Water450 nm580 nm28,000
Preferential solvation studies in binary solvent mixtures (e.g., water-methanol) should be conducted using Reichardt’s ET(30) parameter to calibrate environmental effects .

Q. How is this dye optimized for real-time, label-free enzyme activity assays?

In ornithine decarboxylase (ODC) assays, the dye forms a host-guest complex with cucurbit[6]uril (CB6), enabling fluorescence quenching upon substrate binding. Key optimizations include:

  • Adjusting CB6 concentration (typically 10–50 µM) to balance sensitivity and background noise.
  • Validating linearity over a 0.1–5.0 mM L-ornithine range.
  • Using inhibitors like α-difluoromethylornithine (DFMO) to confirm mechanistic specificity .

Q. What strategies are employed to study its interactions with supramolecular hosts like cucurbit[7]uril (CB7)?

  • Fluorescence Titration: Monitor emission changes at 605 nm with incremental CB7 addition (0–100 µM). A 1:2 binding stoichiometry is typical, with Kd values ~10⁻⁶ M.
  • Competitive Assays: Introduce DNA (e.g., calf thymus DNA) to assess ternary complex formation, using ethidium bromide displacement to quantify binding affinity shifts.
  • NMR Spectroscopy: Analyze aromatic proton shifts in D2O to map host-guest interactions .

Data Contradiction Analysis

Q. How to resolve conflicting reports on the dye’s mitochondrial specificity in cancer vs. normal cells?

Discrepancies may arise from differences in membrane potential (ΔΨm) or expression of organic cation transporters (OCTs). Recommended steps:

  • Measure ΔΨm using TMRE or JC-1 in parallel.
  • Inhibit OCTs with 1 mM corticosterone to isolate potential-independent uptake.
  • Validate using siRNA knockdown of OCT isoforms (e.g., OCT1/2) .

Q. Why do some studies report nonlinear fluorescence responses in membrane potential assays?

Nonlinearity often occurs at high dye concentrations (>2 µM) due to self-quenching. Mitigation strategies:

  • Perform concentration gradients (0.1–2.0 µM) to identify the linear range.
  • Use ratiometric probes (e.g., JC-1) for cross-validation.
  • Apply Nernstian calibration with valinomycin in KCl-buffered media .

Methodological Best Practices

  • Storage: Lyophilize aliquots and store at -20°C in amber vials; avoid freeze-thaw cycles to prevent iodination .
  • Toxicity: Limit exposure to <24 hours at working concentrations; cytotoxicity is observed at >10 µM in neuronal cells .
  • Imaging Artifacts: Use two-photon microscopy (ex: 900 nm) to reduce photobleaching in thick tissues .

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